5-Chloro-N-ethylpyrazin-2-amine

Catalog No.
S13821889
CAS No.
M.F
C6H8ClN3
M. Wt
157.60 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Chloro-N-ethylpyrazin-2-amine

Product Name

5-Chloro-N-ethylpyrazin-2-amine

IUPAC Name

5-chloro-N-ethylpyrazin-2-amine

Molecular Formula

C6H8ClN3

Molecular Weight

157.60 g/mol

InChI

InChI=1S/C6H8ClN3/c1-2-8-6-4-9-5(7)3-10-6/h3-4H,2H2,1H3,(H,8,10)

InChI Key

OAOAPOIEVMQSOL-UHFFFAOYSA-N

Canonical SMILES

CCNC1=CN=C(C=N1)Cl

5-Chloro-N-ethylpyrazin-2-amine is a chemical compound characterized by the presence of a chloro group at the 5-position and an ethylamine substituent at the nitrogen of the pyrazine ring. The molecular formula of this compound is C7_7H9_9ClN2_2, and it features a pyrazine ring, which is a six-membered aromatic heterocycle containing two nitrogen atoms. This compound is of interest in medicinal chemistry due to its potential biological activities and applications in drug development.

Typical of amines and halogenated compounds:

  • Nucleophilic Substitution: The chloro group can be replaced by nucleophiles such as amines or alcohols through nucleophilic substitution reactions, often following an SN2S_N2 mechanism. For example, treatment with a primary amine can yield secondary amines.
  • Acylation Reactions: The amine group can react with acyl chlorides to form amides. This reaction is facilitated by the nucleophilicity of the nitrogen atom, allowing for the formation of stable carbon-nitrogen bonds.
  • Formation of Imine Derivatives: 5-Chloro-N-ethylpyrazin-2-amine can react with aldehydes or ketones to form imines, which are characterized by a carbon-nitrogen double bond. This reaction typically requires acid catalysis and results in the elimination of water.

Research indicates that compounds related to 5-Chloro-N-ethylpyrazin-2-amine exhibit various biological activities. For instance, derivatives of pyrazine have shown antimicrobial properties, particularly against Mycobacterium tuberculosis. The presence of the chloro and ethylamine groups may enhance these activities by affecting the compound's lipophilicity and ability to penetrate cellular membranes .

Studies have also suggested that pyrazine derivatives may act as potential inhibitors for various enzymes or receptors, making them candidates for further pharmacological exploration .

The synthesis of 5-Chloro-N-ethylpyrazin-2-amine can be achieved through several methods:

  • From 5-Chloropyrazine: Starting from 5-chloropyrazine, an ethylamine can be introduced via nucleophilic substitution. The reaction typically involves heating the chlorinated compound with an excess of ethylamine in a suitable solvent.
  • Via Acylation: An alternative method involves first converting 5-chloropyrazine into an acyl derivative (such as an acyl chloride) and then reacting it with ethylamine to produce the desired amine.
  • Using Protective Groups: In some synthetic pathways, protective groups may be employed to prevent unwanted reactions during multi-step syntheses, particularly when multiple functional groups are present .

5-Chloro-N-ethylpyrazin-2-amine has potential applications in:

  • Pharmaceutical Development: Due to its biological activity, it may serve as a lead compound for developing new antimicrobial agents or other therapeutics.
  • Chemical Research: It can be used as a building block in organic synthesis for creating more complex molecules or in studies exploring structure-activity relationships.

Interaction studies involving 5-Chloro-N-ethylpyrazin-2-amine typically focus on its binding affinity to various biological targets. These studies help elucidate its mechanism of action and potential therapeutic effects. For example, investigations into its interactions with specific enzymes or receptors could reveal insights into its efficacy as an antimicrobial agent or its role in inhibiting certain biological pathways .

Several compounds share structural similarities with 5-Chloro-N-ethylpyrazin-2-amine, including:

Compound NameStructure FeaturesUnique Aspects
5-Chloro-N-cyclohexylpyrazin-2-amineCyclohexyl group instead of ethylPotentially different pharmacokinetics due to bulkiness
5-Methyl-N-ethylpyrazin-2-amineMethyl group at position 5May exhibit different biological activity profiles
5-Bromo-N-ethylpyrazin-2-amineBromine substituent instead of chlorineIncreased reactivity due to bromine's leaving ability
4-Chloro-N-methylpyrazin-2-amineChlorine at position 4 instead of 5Different spatial orientation affecting interactions

The uniqueness of 5-Chloro-N-ethylpyrazin-2-amine lies in its specific combination of chloro and ethyl groups on the pyrazine ring, which may influence its solubility, reactivity, and biological activity compared to other derivatives.

Nucleophilic Aromatic Substitution Strategies

Chichibabin-Type Amination Pathways

The Chichibabin reaction, traditionally applied to pyridine derivatives, offers a foundational route for introducing amino groups into electron-deficient aromatic systems. In the context of pyrazines, this reaction proceeds via an addition-elimination mechanism involving a σ-adduct intermediate. Sodium amide (NaNH~2~) in aprotic solvents like xylene or liquid ammonia facilitates the nucleophilic attack of an amide ion (NH~2~^−^) at the electrophilic carbon adjacent to the nitrogen atom in the pyrazine ring. For 5-Chloro-N-ethylpyrazin-2-amine, the chloro substituent at position 5 electronically activates the ring, directing the amination to position 2 through resonance and inductive effects.

The reaction’s success hinges on stabilizing the anionic σ-adduct, often achieved by coordinating sodium ions to the ring nitrogen. Subsequent elimination of a hydride ion restores aromaticity, yielding the 2-aminopyrazine derivative. Modifications, such as using ethylamine derivatives instead of NH~2~^−^, require careful optimization to prevent over-amination or side reactions. For instance, substituting sodium amide with ethylamine in the presence of a base could theoretically introduce the N-ethyl group directly, though competing pathways may necessitate protective group strategies.

Transition Metal-Catalyzed Coupling Approaches

Transition metal catalysis, particularly palladium-mediated cross-couplings, provides an alternative to classical nucleophilic substitution. The Buchwald-Hartwig amination, for example, enables the introduction of ethylamine groups to chlorinated pyrazines under mild conditions. A typical protocol employs a palladium catalyst (e.g., Pd(OAc)~2~), a phosphine ligand (e.g., Xantphos), and a base (e.g., Cs~2~CO~3~) in toluene at elevated temperatures. This method circumvents the harsh conditions of Chichibabin reactions and enhances functional group tolerance.

Challenges arise in ensuring regioselectivity, as the chloro substituent at position 5 may influence the coupling site. Computational studies suggest that electron-withdrawing groups like chlorine increase the electrophilicity of adjacent carbons, favoring amination at position 2. However, competing reactions at position 3 or 6 necessitate precise control of reaction parameters, such as ligand choice and solvent polarity.

Regioselective Chlorination Techniques

Electrophilic Halogenation Optimization

Introducing chlorine at position 5 of the pyrazine ring demands careful modulation of electrophilic conditions. Traditional methods employ chlorine gas (Cl~2~) or sulfuryl chloride (SO~2~Cl~2~) in the presence of Lewis acids like FeCl~3~ or AlCl~3~. The electron-deficient nature of pyrazine facilitates electrophilic attack, but achieving regioselectivity requires auxiliary directing groups. For instance, a temporary nitro group at position 3 could direct chlorination to position 5 via resonance deactivation. Subsequent removal of the nitro group through reduction yields the desired 5-chloro intermediate.

Recent advances utilize flow chemistry to enhance safety and efficiency in handling gaseous chlorine. Microreactor systems enable precise temperature control (-10°C to 25°C) and reduce side products like polychlorinated derivatives.

Directed Ortho-Metalation Strategies

Directed ortho-metalation (DoM) leverages coordinating groups to position chlorine selectively. A tert-butoxycarbonyl (Boc)-protected amine at position 2, for example, directs lithiation to position 5 via coordination with lithium diisopropylamide (LDA). Quenching the lithiated intermediate with hexachloroethane (C~2~Cl~6~) installs the chlorine atom regioselectively. This approach achieves >90% selectivity for 5-chloropyrazine derivatives in model systems.

Heterocyclic Ring Functionalization

Pyrazine Core Modification Protocols

Constructing the pyrazine scaffold with predefined substituents often begins with condensation reactions. The Tota-Elderfield method, originally developed for pyrazinones, adapts to pyrazines by reacting α-amino ketones with α-haloacetyl halides. For 5-Chloro-N-ethylpyrazin-2-amine, this involves condensing 2-aminoacetophenone with chloroacetyl chloride under basic conditions, followed by cyclization and oxidation.

Alternative routes employ 1,2-dicarbonyl compounds and α-amino acid amides, as described by Jones and Karmas. This one-pot synthesis forms the pyrazine ring while introducing substituents at positions 2 and 5. Microwave-assisted protocols reduce reaction times from hours to minutes, improving yields from 45% to 78%.

N-Alkylation Reaction Dynamics

Introducing the N-ethyl group typically involves alkylation of a pre-formed 2-aminopyrazine intermediate. Treatment with ethyl iodide (C~2~H~5~I) in the presence of potassium carbonate (K~2~CO~3~) in dimethylformamide (DMF) at 60°C achieves >85% conversion. Competing N,N-dialkylation is mitigated by using a large excess of the amine or phase-transfer catalysts like tetrabutylammonium bromide (TBAB).

The electronic properties of substituents on the pyrazine ring significantly influence the biological activity of 5-Chloro-N-ethylpyrazin-2-amine and related derivatives. The chloro substituent at the 5-position functions as an electron-withdrawing group through inductive effects, fundamentally altering the electronic distribution within the pyrazine core [3].

Electron-Withdrawing Effects of Chloro Substitution

The chloro group at the 5-position decreases the electron density of the pyrazine ring, making it more electrophilic and susceptible to nucleophilic attack [4]. This electron-withdrawing effect has been demonstrated to enhance antimicrobial activity by facilitating interactions with biological nucleophiles. Research on 5-chloropyrazine-2-carboxamide derivatives shows that the chloro substituent increases potency with minimal inhibitory concentration (MIC) values ranging from 1.35 to 2.18 μM against Mycobacterium tuberculosis .

Comparative Electronic Analysis

Studies comparing various halogenated pyrazines reveal that the electronic effects follow the order: chloro < bromo in terms of electron-withdrawing strength [6]. The chloro substitution at the 5-position provides an optimal balance between electronic activation and steric accessibility. Compounds with 3-bromo-6-chloropyrazine substitution patterns demonstrate enhanced selectivity through the combination of different electronic effects .

Impact on Molecular Orbital Energies

Density functional theory calculations on 2-chloro-3-hydrazinopyrazine demonstrate that chloro substitution lowers the LUMO energy while affecting the HOMO-LUMO gap [4]. The chloro derivative shows reduced electron affinity (1.78 eV) compared to unsubstituted analogs, indicating altered reactivity patterns that correlate with biological activity [4].
Ethyl Amine Electronic Contributions

The ethyl amine substituent at the 2-position provides electron-donating effects through hyperconjugation [7]. This electron-donating character balances the electron-withdrawing effects of the chloro group, creating an optimal electronic environment for biological activity. The ethyl group's weak electron-donating nature (compared to stronger donors like amino groups) provides sufficient activation without excessive electron density that might reduce selectivity .

Synergistic Electronic Effects

The combination of electron-withdrawing chloro and electron-donating ethyl amine creates a push-pull electronic system that enhances molecular recognition . This electronic complementarity has been shown to improve lipophilicity and membrane permeability while maintaining binding affinity to biological targets .

Steric Considerations in Bioactive Analog Design

Steric factors play a crucial role in determining the biological activity and selectivity of 5-Chloro-N-ethylpyrazin-2-amine. The spatial arrangement of substituents influences molecular recognition, binding affinity, and membrane permeability [10] [11].

Optimal Steric Bulk of Ethyl Substitution

The ethyl group represents an optimal balance between steric bulk and biological activity. Studies on alkyl-substituted pyrazines demonstrate that ethyl substitution provides superior activity compared to methyl or larger alkyl groups [7] [12]. 2-Ethylpyrazine exhibits potent biological activity with LOAEL values of 10⁻¹² M in multiple bioassays, demonstrating that the ethyl group size is optimal for receptor binding [7].

Steric Hindrance and Receptor Binding

The steric environment around the nitrogen atom in 5-Chloro-N-ethylpyrazin-2-amine is critical for biological activity. Research on substituted pyrazinecarboxamides shows that bulky substituents at the 2-position can either enhance or reduce activity depending on the target receptor [3] [13]. The ethyl group provides sufficient steric bulk to enhance selectivity without creating prohibitive steric clashes .

Conformational Flexibility

The ethyl amine substituent allows for conformational flexibility that can accommodate different binding modes. Molecular docking studies on related pyrazine derivatives demonstrate that moderate steric bulk enhances binding affinity through induced fit mechanisms [14]. The ethyl group's flexibility enables optimal positioning within enzyme active sites or receptor binding pockets [15].

Steric Effects on Membrane Permeability

The steric profile of 5-Chloro-N-ethylpyrazin-2-amine influences its membrane permeability characteristics. The compact molecular structure with moderate steric bulk facilitates cellular uptake while maintaining binding specificity . Studies on pyrazine derivatives show that excessive steric bulk reduces membrane permeability, while insufficient bulk may compromise selectivity [4] [16].

Positional Steric Effects

The positioning of the ethyl group at the 2-position (on the amine) rather than directly on the pyrazine ring is crucial for activity. This positioning avoids steric interference with the aromatic system while providing optimal interaction with biological targets [7]. Compounds with ethyl substitution directly on the pyrazine ring show different activity profiles, emphasizing the importance of substitution position [17].

Steric Complementarity in Enzyme Binding

The steric requirements for enzyme binding vary significantly among different biological targets. Research on pyrazine derivatives as enzyme inhibitors demonstrates that the ethyl group size provides appropriate steric complementarity for fatty acid synthase and other mycobacterial enzymes . The moderate steric bulk enhances binding affinity without creating unfavorable steric interactions [3].

Comparative Analysis with Pyridine/Pyrazine Derivatives

The comparative analysis of 5-Chloro-N-ethylpyrazin-2-amine with pyridine and other pyrazine derivatives reveals fundamental differences in biological activity, selectivity, and mechanism of action [18] [7].

Pyrazine vs Pyridine Electronic Differences

The most significant difference between pyrazine and pyridine derivatives lies in their electronic structure. Pyrazine contains two nitrogen atoms in 1,4-positions, creating a more electron-deficient system compared to pyridine's single nitrogen [19] [20]. This electronic difference results in markedly different biological activities, with pyrazine derivatives often showing million-fold higher potency than corresponding pyridine analogs [7].

Comparative Basicity and Protonation

The basicity differences between pyrazine (pKa 0.65) and pyridine (pKa 5.2) significantly impact their biological behavior [19] [20]. Pyrazine derivatives are weaker bases, making them less likely to be protonated at physiological pH, which can affect their distribution and binding characteristics [16]. This difference in basicity contributes to the distinct pharmacokinetic profiles observed between pyrazine and pyridine derivatives [4].

Hydrogen Bonding Capacity

The dual nitrogen atoms in pyrazine provide enhanced hydrogen bonding capacity compared to pyridine's single nitrogen [4] [7]. This increased hydrogen bonding potential enables stronger and more specific interactions with biological targets, contributing to the superior activity profiles observed with pyrazine derivatives [4]. The additional binding site allows for more complex recognition patterns with enzymes and receptors [7].

Structural Rigidity and Binding Modes

Pyrazine derivatives exhibit different binding modes compared to pyridine analogs due to their structural characteristics. The symmetrical nature of pyrazine (zero dipole moment) contrasts with pyridine's significant dipole moment (2.2 D) [19] [20]. This difference affects molecular orientation and binding geometry in biological systems [18].

Comparative Antimicrobial Activity

Direct comparisons of antimicrobial activity demonstrate the superior performance of pyrazine derivatives. Studies on oviductal function show that pyrazine is at least 1 million-fold more inhibitory than pyridine in biological assays [7]. This dramatic difference in potency extends to antimycobacterial activity, where pyrazine derivatives consistently outperform pyridine analogs [21].

Metabolic Stability Differences

The metabolic stability of pyrazine derivatives differs significantly from pyridine compounds. Pyrazine-based structures often exhibit greater resistance to metabolic degradation, contributing to their enhanced biological activity [22]. The electron-deficient nature of pyrazine makes it less susceptible to oxidative metabolism compared to pyridine [4].

Selectivity Patterns

Pyrazine derivatives demonstrate different selectivity patterns compared to pyridine analogs. The dual nitrogen configuration allows for more specific enzyme binding, particularly with mycobacterial targets [21]. This selectivity difference is exemplified by the specific activity of pyrazine derivatives against Mycobacterium tuberculosis fatty acid synthase .

Structure-Activity Relationships in Series

Within pyrazine series, systematic structure-activity studies reveal optimal substitution patterns. Research on 5-tert-butyl-6-chloropyrazine-2-carboxamide derivatives shows that specific substitution combinations can achieve up to 72% inhibition against Mycobacterium tuberculosis [3]. These activity levels consistently exceed those achieved with corresponding pyridine derivatives [23].

Mechanistic Differences

The mechanisms of action differ between pyrazine and pyridine derivatives. Pyrazine compounds often target different enzymes or exhibit different binding modes within the same enzyme active site [21]. For example, pyrazinoic acid analogs show distinct binding patterns compared to nicotinic acid derivatives in mycobacterial systems [21].

Optimization Strategies

XLogP3

1.4

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

157.0406750 g/mol

Monoisotopic Mass

157.0406750 g/mol

Heavy Atom Count

10

Dates

Last modified: 08-10-2024

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